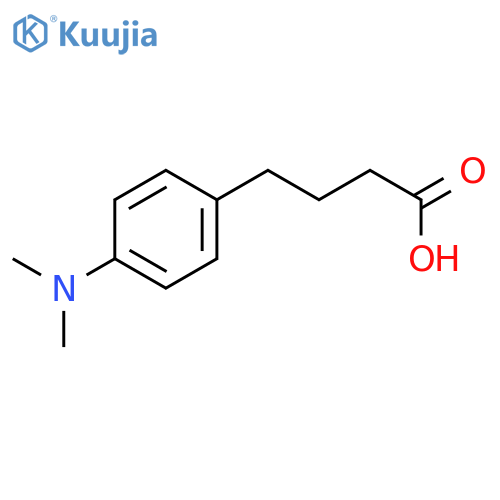Cas no 112362-88-6 (4-4-(dimethylamino)phenylbutanoic acid)

112362-88-6 structure
商品名:4-4-(dimethylamino)phenylbutanoic acid
4-4-(dimethylamino)phenylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- BENZENEBUTANOIC ACID, 4-(DIMETHYLAMINO)-
- 4-4-(dimethylamino)phenylbutanoic acid
- AKOS013529302
- SCHEMBL472311
- EN300-1853074
- 4-(4-(Dimethylamino)phenyl)butanoic acid
- 4-[4-(dimethylamino)phenyl]butanoic acid
- 4-(4-dimethylaminophenyl)butyric acid
- 112362-88-6
- CS-0345960
-
- インチ: InChI=1S/C12H17NO2/c1-13(2)11-8-6-10(7-9-11)4-3-5-12(14)15/h6-9H,3-5H2,1-2H3,(H,14,15)
- InChIKey: BABQPVVDDTYVQY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 207.125928785Da
- どういたいしつりょう: 207.125928785Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
4-4-(dimethylamino)phenylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853074-0.1g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1853074-10.0g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 10g |
$4236.0 | 2023-06-02 | ||
| Enamine | EN300-1853074-0.05g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1853074-0.5g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1853074-0.25g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1853074-1g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1853074-5g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 5g |
$2028.0 | 2023-09-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416630-1g |
4-(4-(Dimethylamino)phenyl)butanoic acid |
112362-88-6 | 98% | 1g |
¥6594.00 | 2024-08-09 | |
| Enamine | EN300-1853074-2.5g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1853074-1.0g |
4-[4-(dimethylamino)phenyl]butanoic acid |
112362-88-6 | 1g |
$986.0 | 2023-06-02 |
4-4-(dimethylamino)phenylbutanoic acid 関連文献
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
112362-88-6 (4-4-(dimethylamino)phenylbutanoic acid) 関連製品
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量